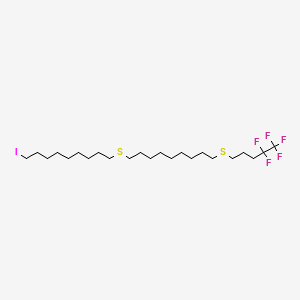
5Alpha-Androstane-3Alpha,17Beta-diol-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5Alpha-Androstane-3Alpha,17Beta-diol-d3 is a synthetic derivative of the naturally occurring steroid hormone dihydrotestosteroneThese compounds are known to favor the development of masculine characteristics and have profound effects on scalp and body hair in humans .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5Alpha-Androstane-3Alpha,17Beta-diol-d3 typically involves the reduction of dihydrotestosterone. The process includes the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions to achieve the desired stereochemistry at the 3Alpha and 17Beta positions .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using similar reduction methods. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
5Alpha-Androstane-3Alpha,17Beta-diol-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of more reduced steroids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: More reduced steroids
Substitution: Various substituted steroids
Scientific Research Applications
5Alpha-Androstane-3Alpha,17Beta-diol-d3 has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.
Biology: Investigated for its role in androgen receptor signaling and its effects on cellular processes.
Medicine: Explored for potential therapeutic applications in conditions related to androgen deficiency or excess.
Industry: Utilized in the development of pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 5Alpha-Androstane-3Alpha,17Beta-diol-d3 involves its interaction with androgen receptors. Upon binding to these receptors, the compound modulates the expression of target genes involved in the development and maintenance of male characteristics. The molecular pathways include the activation of transcription factors and subsequent regulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
5Alpha-Androstane-3Beta,17Alpha-diol: Another derivative of dihydrotestosterone with similar androgenic activity.
Dihydroandrosterone: A metabolite of testosterone with weak androgenic activity.
Uniqueness
5Alpha-Androstane-3Alpha,17Beta-diol-d3 is unique due to its specific stereochemistry at the 3Alpha and 17Beta positions, which confers distinct biological activity and receptor binding affinity compared to other similar compounds .
Properties
Molecular Formula |
C19H32O2 |
|---|---|
Molecular Weight |
295.5 g/mol |
IUPAC Name |
(3R,5S,9S,10S,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13+,14?,15-,16-,17-,18-,19-/m0/s1/i6D2,17D |
InChI Key |
CBMYJHIOYJEBSB-SSINFKLOSA-N |
Isomeric SMILES |
[2H][C@]1([C@]2(CC[C@H]3C([C@@H]2CC1([2H])[2H])CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13848671.png)
![5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[(1S,3Z)-3-[(2E)-2-[(1S,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxypropyl]pentanamide](/img/structure/B13848672.png)
![1'-Methyl-[1,4'-bipiperidin]-4-amine hydrochloride](/img/structure/B13848677.png)


![(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-(2-oxo-1,1-diphenyl-2-(((1R,3r,5S)-spiro[bicyclo[3.2.1]octane-8,1'-pyrrolidin]-3-yl-8-ium)oxy)ethoxy)tetrahydro-2H-pyran-2-carboxylate](/img/structure/B13848696.png)
![[(1S,2R,3R,4R,7R,9S,10S,12R,15R)-4-acetyloxy-1,9,12-trihydroxy-15-[(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13848699.png)
ruthenium(II)](/img/structure/B13848702.png)
![[1-(phenylmethyl)-1H-indol-5-yl]methanol](/img/structure/B13848709.png)



![3-Chlorocetirizine Dihydrochloride; (RS)-2-[2-[4-[(3-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic Acid Dihydrochloride](/img/structure/B13848734.png)

